N-[2,2-bis(furan-2-yl)ethyl]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-26(23,18-9-1-5-14-6-2-10-20-19(14)18)21-13-15(16-7-3-11-24-16)17-8-4-12-25-17/h1-12,15,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTYDCMXRPMTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoline-8-sulfonamide as the core structure. The bis(furan-2-yl)ethyl group can be introduced through a series of reactions involving the formation of carbon-carbon bonds, often using Suzuki-Miyaura coupling reactions . The reaction conditions usually involve palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]quinoline-8-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of the quinoline ring could produce tetrahydroquinoline derivatives.
Scientific Research Applications
The compound N-[2,2-bis(furan-2-yl)ethyl]quinoline-8-sulfonamide has applications in scientific research as a building block for creating more complex molecules.
While the provided search results do not offer comprehensive data tables or case studies specifically for this compound, they do suggest potential avenues for its application and modification:
- As a building block: this compound can be used as a building block in chemistry.
- Modification: The furan rings can undergo oxidation to yield furanones, and the quinoline ring can be reduced to produce tetrahydroquinoline derivatives.
Other related sulfonamide compounds with potential therapeutic applications include:
- Sulfonamide compounds with TRPM8 antagonistic activity: These compounds are useful as a medicament for the prevention and treatment of various diseases involving TRPM8, such as chronic pain like neuropathic pain caused by cold allodynia or diabetic neuropathy . These compounds have a formula where Ring A is a bicyclic aromatic heterocycle comprised of pyridine condensed with benzene, or pyridine condensed with a monocyclic aromatic heterocycle, where Ring A binds to a sulfonylamino moiety on a carbon atom adjacent to a nitrogen atom of the pyridine ring constituting Ring A .
- Halogenated coumarin-chalcones: These compounds have inhibitory activities against monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) .
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The bis(furan-2-yl)ethyl side chain may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares N-[2,2-bis(furan-2-yl)ethyl]quinoline-8-sulfonamide with structurally related compounds from the evidence:
*Estimated based on molecular formula (C₂₁H₂₀N₂O₅S₂).
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]quinoline-8-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a quinoline core with sulfonamide and furan substituents. The structural formula can be represented as follows:
This configuration is believed to contribute to its interactions with biological targets, enhancing its bioactivity.
The mechanism through which this compound exerts its biological effects involves:
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with various biological macromolecules.
- Binding Affinity : The furan rings and the quinoline backbone enhance binding affinity to specific enzymes or receptors, potentially modulating their activity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A comparative study evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) against common pathogens. The results are summarized in the following table:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.25 | Staphylococcus aureus |
| Other derivatives | 0.5 - 1.0 | Escherichia coli |
| Control (Ciprofloxacin) | 0.1 | Staphylococcus aureus |
The compound showed a notable MIC value of 0.25 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested against various cancer cell lines, yielding the following IC50 values:
These results suggest that the compound is particularly effective against the KKU-213 cell line, showing an IC50 value significantly lower than many standard chemotherapeutics.
Case Studies
- Antimicrobial Efficacy : A study published in ACS Omega evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. It was found to synergistically enhance the effects of existing antibiotics like Ciprofloxacin against resistant strains .
- Anticancer Potential : Another research effort focused on the anticancer potential of this compound revealed that it not only inhibited cell proliferation but also induced apoptosis in cancer cells through caspase activation pathways .
Q & A
Q. What are the optimal synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]quinoline-8-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Quinoline core formation : Use Skraup synthesis or Friedel-Crafts acylation to construct the quinoline backbone .
- Sulfonamide introduction : React quinoline-8-sulfonyl chloride with bis(furan-2-yl)ethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity .
- Optimization : Use Design of Experiments (DoE) to vary solvent polarity (DMF vs. THF), temperature (40–100°C), and molar ratios (1:1 to 1:1.2) to maximize yield .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectrophotometry (λ = 280–320 nm for quinoline absorption) .
- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) to detect degradation products .
- Crystallinity : Use XRPD (X-ray powder diffraction) to confirm amorphous or crystalline nature, which impacts solubility .
Advanced Research Questions
Q. What analytical techniques are critical for resolving contradictions in polymorph identification?
- Methodological Answer : Conflicting polymorph reports can arise due to solvent-dependent crystallization. Resolve via:
- XRPD : Compare experimental patterns with simulated data from single-crystal structures .
- Thermal Analysis : Use TGA-DSC to distinguish hydrates/solvates (weight loss steps) vs. true polymorphs (distinct melting endotherms) .
- SSNMR : ¹³C CP/MAS NMR detects subtle differences in hydrogen bonding and molecular packing .
- Example : reports distinct XRPD peaks for Form I (2θ = 12.5°, 15.8°) vs. Form II (2θ = 10.2°, 18.4°), requiring cross-validation with thermal data .
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs by replacing furan with thiophene (as in ) or altering the sulfonamide substituent .
- Biological Assays : Test inhibition of Plasmodium falciparum hemoglobin degradation (IC₅₀ via fluorescence-based assays) to link furan’s π-π stacking to antimalarial activity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) using quinoline-binding pockets (e.g., PfATP4 or human kinase targets) to rationalize potency differences .
Q. What strategies address low reproducibility in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor sulfonamide coupling efficiency during scale-up .
- Continuous Flow Reactors : Reduce batch variability by maintaining precise temperature (±2°C) and residence time control .
- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., bis-sulfonamide derivatives) formed at higher concentrations .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardize Assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., 48h vs. 72h incubation) .
- Control for Solubility : Pre-dissolve compounds in DMSO at ≤0.1% v/v to avoid solvent-induced cytotoxicity .
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to compare IC₅₀ values from (antimalarial activity) vs. (kinase inhibition), adjusting for assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
